molecular formula C18H21N3O4S B2992294 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 942812-75-1

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2992294
CAS No.: 942812-75-1
M. Wt: 375.44
InChI Key: WGXNIPZFKAWPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-15-4-2-3-13(9-15)19-18(22)16-10-17(12-5-6-12)21(20-16)14-7-8-26(23,24)11-14/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNIPZFKAWPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrazole ring, a carboxamide group, and various substituents that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S with a molecular weight of approximately 438.52 g/mol. The presence of the cyclopropyl group and the dioxidotetrahydrothiophene moiety enhances its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₅S
Molecular Weight438.52 g/mol
CAS Number1013838-30-6

Pharmacological Effects

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Specifically, derivatives of pyrazole have shown promising results in modulating cannabinoid receptors, particularly the CB1 receptor, which is linked to appetite regulation and metabolic disorders .

The mechanisms through which this compound exerts its effects can include:

  • Receptor Modulation : Interacting with cannabinoid receptors to influence signaling pathways related to metabolism and appetite.
  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic processes, thus impacting lipid metabolism and glucose homeostasis .
  • Antioxidant Activity : The dioxidotetrahydrothiophene moiety may contribute to antioxidant properties, providing cellular protection against oxidative stress.

Study on Cannabinoid Receptor Antagonism

A study focused on various pyrazole derivatives demonstrated that certain compounds exhibited strong antagonistic effects on the CB1 receptor. Among these, a closely related compound showed binding affinities with Ki<5nMK_i<5nM, indicating high potency. This suggests that this compound may also possess similar antagonistic properties .

Evaluation of Metabolic Effects

In another investigation into metabolic syndrome treatments, compounds with similar structural features were found to significantly reduce serum lipid levels and improve metabolic parameters compared to clinical references. This highlights the potential application of this compound in managing obesity-related conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and carboxamide formation. For example:

  • Step 1: Condensation of substituted pyrazole precursors with sulfone-containing intermediates (e.g., tetrahydrothiophene-3-yl sulfone) using polar aprotic solvents like DMF or THF.
  • Step 2: Introduction of the cyclopropyl group via alkylation or cross-coupling reactions under inert atmospheres.
  • Step 3: Carboxamide formation using coupling agents (e.g., EDC/HOBt) with 3-methoxyaniline. Key factors affecting yield include solvent choice (DMF enhances solubility but may require purification), temperature control (60–80°C optimal for cyclization), and stoichiometric ratios (1.1–1.2 equivalents of sulfone intermediates to minimize side products) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, DMF, RT65–78
AlkylationCyclopropyl bromide, NaH, THF72
AmidationEDC, HOBt, DCM85

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and sulfone groups (δ 3.1–3.5 ppm for SO₂).
  • X-ray Crystallography: Resolve stereochemistry of the tetrahydrothiophene-dioxide moiety (e.g., bond angles near 109.5° for sp³ hybridized sulfur) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 417.1522 for C₁₉H₂₁N₃O₄S).

Q. What in vitro assays are suitable for initial biological evaluation?

Methodological Answer: Prioritize assays based on structural analogs:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cellular Uptake: Use HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).
  • Cytotoxicity: MTT or ATP-luminescence assays with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate purity (>95% via HPLC) to avoid false positives .

Q. How does the sulfone group influence the compound’s physicochemical properties?

Methodological Answer: The 1,1-dioxidotetrahydrothiophene moiety:

  • Solubility: Enhances aqueous solubility due to polar sulfone groups (logP reduced by ~0.5–1.0 compared to non-sulfonated analogs).
  • Metabolic Stability: Sulfone groups resist oxidative metabolism, improving half-life in microsomal assays (e.g., t₁/₂ > 60 mins in human liver microsomes).
  • Crystallinity: Promotes stable crystal lattice formation, aiding X-ray analysis .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-PDA: Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/0.1% TFA in H₂O) to detect impurities at 254 nm.
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (degradation onset >200°C indicates stability) .

Advanced Research Questions

Q. How can molecular docking studies predict binding interactions with target proteins?

Methodological Answer:

  • Protein Preparation: Retrieve target structures (e.g., EGFR PDB: 1M17) and optimize hydrogen bonding networks using tools like AutoDock Tools.
  • Docking Parameters: Use Lamarckian genetic algorithms with 100 runs, population size 150, and grid boxes covering active sites (e.g., 60 × 60 × 60 ų).
  • Validation: Compare docking scores (ΔG ≤ -8.0 kcal/mol) with co-crystallized ligands. Adjust for sulfone-mediated hydrogen bonds (e.g., with Arg residues) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentrations in kinase assays) and use reference compounds.
  • Compound Degradation: Validate stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Off-Target Effects: Perform counter-screening against unrelated targets (e.g., GPCRs) .

Q. What environmental fate studies are relevant for assessing ecological risks?

Methodological Answer:

  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions and monitor by LC-MS for byproducts (e.g., sulfonic acid derivatives).
  • Bioaccumulation: Measure logKₒw (octanol-water partition coefficient); values <3.0 suggest low bioaccumulation potential.
  • Aquatic Toxicity: Use Daphnia magna acute toxicity tests (EC₅₀ > 10 mg/L indicates low risk) .

Q. How can substituent modifications enhance target selectivity?

Methodological Answer:

  • Cyclopropyl Optimization: Replace with bulkier groups (e.g., bicyclo[2.2.1]heptane) to sterically block off-target binding.
  • Methoxy Position: Para-substitution on the phenyl ring improves π-π stacking with tyrosine kinases.
  • Sulfone Isosteres: Replace with phosphonate groups to modulate polarity while retaining hydrogen-bonding capacity .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce ester moieties at the carboxamide group for enhanced oral bioavailability.
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to prolong circulation time.
  • Metabolite Identification: Perform LC-MS/MS on plasma samples to identify major metabolites (e.g., O-demethylation at the 3-methoxyphenyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.